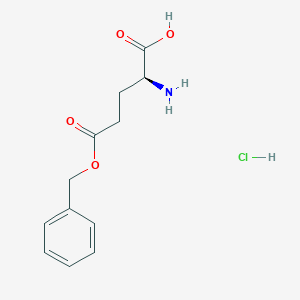

谷氨酸γ-苄酯

描述

Glutamic acid gamma-benzyl ester is commonly used in the synthesis of polymers for biological applications . Some examples include the synthesis of bioreducible block copolymers based on poly (ethylene glycol) and poly (γ-benzyl L-glutamate) for intracellular drug delivery .

Synthesis Analysis

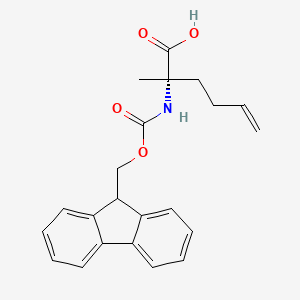

The synthesis of Glutamic acid gamma-benzyl ester involves the use of the commercially available L-glutamic acid γ-benzyl ester . This compound is less likely to experience enzymatic hydrolysis in living cells, and its moderate-sized hydrophobic side-chain is favorable for genetic incorporation .Molecular Structure Analysis

The linear formula of Glutamic acid gamma-benzyl ester is C6H5CH2OCOCH2CH2CH(NH2)COOH . It has a molecular weight of 237.25 .Chemical Reactions Analysis

Glutamic acid gamma-benzyl ester can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .Physical And Chemical Properties Analysis

Glutamic acid gamma-benzyl ester is a solid substance with a melting point of 181-182 °C . It has an optical activity of [α]20/D +19±2°, c = 1% in acetic acid .科学研究应用

化学改性和溶解度

化学改性

谷氨酸γ-苄酯因其化学改性特性而受到探索。Krecz、Pócsi 和 Borbély (2001) 使用地衣芽孢杆菌合成了聚-γ-L-谷氨酸,然后使用溴化苄对其进行酯化,得到不同酯化程度的苄酯。与原始聚合物相比,这种改性显着改变了产物在二甲亚砜、氯仿、甲醇和水等各种溶剂中的溶解度 (Krecz、Pócsi 和 Borbély,2001).

晶体结构分析

Melis 等人 (2002) 使用 X 射线衍射、偏振红外光谱和分子建模研究了微生物聚(γ,dl-谷氨酸)苄酯的晶体结构。他们表征了不同的分子排列,发现苄酯具有类似于尼龙 γ 型的特征,揭示了其在材料科学应用中的潜力 (Melis 等人,2002).

在高效液相色谱 (HPLC) 中的应用

- HPLC 中的手性固定相:杨如 (2014) 在 HPLC 中将聚 L-谷氨酸苄酯用作手性固定相。此应用允许分离位置异构体和外消旋体,展示了谷氨酸 γ-苄酯在分析化学中的效用 (杨如,2014).

生物医学应用

组织工程中的可生物降解聚合物

谷氨酸γ-苄酯的衍生物,如聚(γ-谷氨酸)酯,已因其在组织工程中的潜力而受到研究。Gentilini 等人 (2012) 用这些酯类开发了耐水纤维支架,这些支架无细胞毒性并显示出增加的细胞粘附和活力,表明它们在生物医学领域中的适用性 (Gentilini 等人,2012).

生物合成聚合物中的热敏性

Shimokuri、Kaneko、Serizawa 和 Akashi (2004) 由生物合成聚合物聚(γ-谷氨酸) (γ-PGA) 合成了聚(α-丙基γ-谷氨酸)。这种改性产生了一种热敏性和可生物降解的聚合物,这表明其在智能药物递送系统中的潜在用途 (Shimokuri、Kaneko、Serizawa 和 Akashi,2004).

作用机制

Glutamic acid gamma-benzyl ester activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

安全和危害

未来方向

The future directions of Glutamic acid gamma-benzyl ester research could involve its use in diverse protein manipulations with genetically encoded glutamic acid benzyl ester . It could be used in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

属性

IUPAC Name |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLPPLZPHSRHJ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

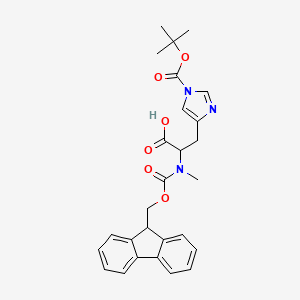

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

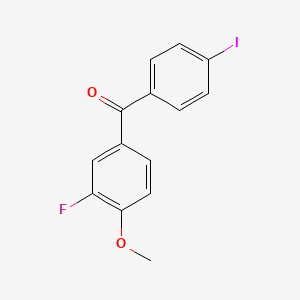

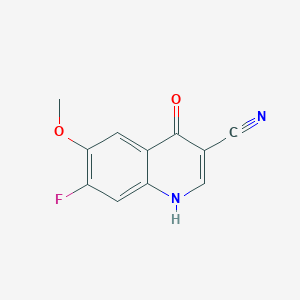

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)